molecular formula C15H15NO4S B1422320 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1219553-56-6

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1422320
CAS No.: 1219553-56-6
M. Wt: 305.4 g/mol
InChI Key: AXJYOLRJRIOBNN-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under neutral or weakly alkaline conditions but degrades in strongly acidic or basic environments . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-8-12(13(17)18)21-14(16-8)19-10-6-4-5-9-7-15(2,3)20-11(9)10/h4-6H,7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJYOLRJRIOBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=CC=CC3=C2OC(C3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid

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